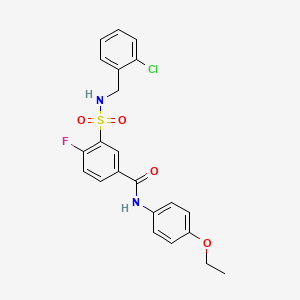

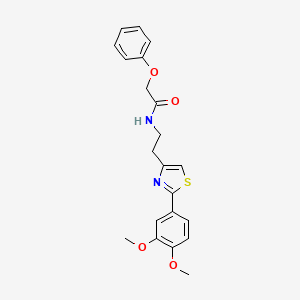

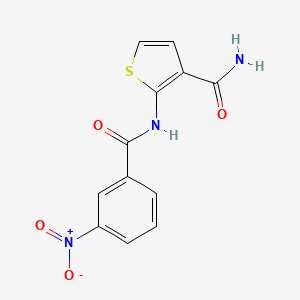

![molecular formula C14H12N2O4S B2783007 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421583-76-7](/img/structure/B2783007.png)

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C14H10F4N2O2S . It has an average mass of 346.300 Da and a monoisotopic mass of 346.039917 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H10F4N2O2S. It includes carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . For a more detailed structure analysis, a crystallographic study would be needed.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified in the available sources .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

- A study on novel analogs of pyrazole derivatives showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. These compounds were tested for their cytotoxic activity against mammalian Vero cell line, indicating non-cytotoxic concentrations could be effective for antibacterial purposes (Palkar et al., 2017).

Catalytic and Synthetic Applications

- Research on N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) demonstrated its efficiency as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, showcasing a green chemistry approach with high yields and compliance with environmental protocols (Khazaei et al., 2015).

Anticancer Activity

- A study on benzamide-based 5-aminopyrazoles and their fused heterocycles revealed significant antiviral activities against bird flu influenza (H5N1), with certain compounds showing viral reduction in the range of 85–65%. This indicates potential applications in developing antiviral agents against specific influenza strains (Hebishy et al., 2020).

Antimicrobial and Anti-proliferative Activities

- The synthesis and evaluation of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed interesting biological properties as antimicrobial and antiproliferative agents. Certain derivatives displayed notable inhibitory effects on cancer cells, suggesting their potential in cancer therapy research (Mansour et al., 2020).

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have shown diverse biological activities .

Mode of Action

Thiazole derivatives have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception, although the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may influence pathways related to inflammation and pain perception.

Result of Action

Based on the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may exert effects at the molecular and cellular levels that result in reduced inflammation and pain perception.

Eigenschaften

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIWQIMZRZNOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

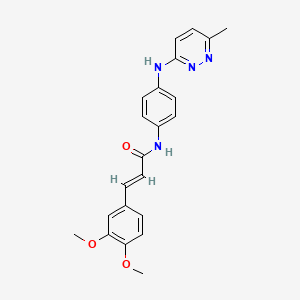

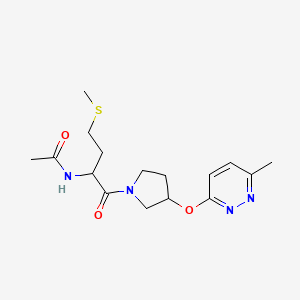

![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)

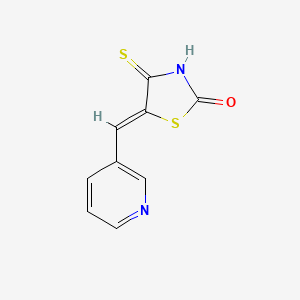

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2782935.png)

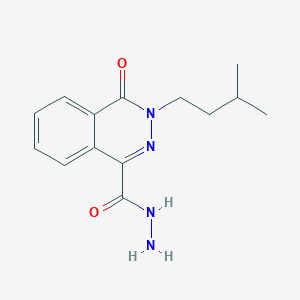

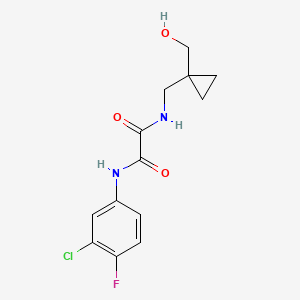

![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)